molecular formula C7H5Cl2NO3 B8600609 2,3-Dichloro-5-nitrobenzyl alcohol

2,3-Dichloro-5-nitrobenzyl alcohol

Cat. No. B8600609
M. Wt: 222.02 g/mol
InChI Key: IKTJIJNTYMUNSE-UHFFFAOYSA-N
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Patent
US05391541

Procedure details

In a flask under a nitrogen atmosphere, 81.60 grams (0.346 mole) of 2,3-dichloro-5-nitrobenzoic acid was dissolved in 325 mL of tetrahydrofuran, and this solution was cooled to below 10° C. To this solution was slowly added 400 mL (0.400 mole) of a 1.0M solution of borane-tetrahydrofuran complex in tetrahydrofuran. Upon completion of addition, the temperature of the reaction mixture was allowed to rise to ambient conditions, at which it was stirred for about 20 hours. At the conclusion of this period, 40 mL of water was slowly added to the reaction mixture. This was followed by the addition of 220 mL of 10% aqueous hydrochloric acid. Addition of the water had caused the mixture to become cloudy, but addition of the acid restored the clarity of the solution. The solvent was concentrated under reduced pressure, leaving a residue which was then dissolved in approximately 1500 mL of ethyl acetate. This solution was washed in succession three times with water, four times with an aqueous solution of sodium bicarbonate, once with water, and finally with a saturated aqueous solution of sodium chloride. The solution was dried over anhydrous sodium sulfate and filtered. The solvent was evaporated from the filtrate under reduced pressure, leaving 61.90 grams of 2,3-dichloro-5-nitrophenylmethanol as a solid residue. The NMR spectrum was consistent with the proposed structure.
Quantity
81.6 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4](O)=[O:5].O.Cl>O1CCCC1.C(OCC)(=O)C>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
81.6 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1Cl)[N+](=O)[O-]
Name
Quantity
325 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
220 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for about 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this solution was cooled to below 10° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
ADDITION
Type
ADDITION
Details
cloudy, but addition of the acid
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue which
WASH
Type
WASH
Details
This solution was washed in succession three times with water, four times with an aqueous solution of sodium bicarbonate, once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1Cl)[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 61.9 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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